tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate
Description
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate is a protected azetidine derivative featuring an ethylsulfonylmethyl substituent at the 3-position of the four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization during synthetic workflows. This compound is of interest in medicinal chemistry due to the azetidine scaffold’s unique conformational rigidity and its utility in modulating pharmacokinetic properties such as metabolic stability and solubility.
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
tert-butyl 3-(ethylsulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4S/c1-5-17(14,15)8-9-6-12(7-9)10(13)16-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
SBCPZRJAEDEBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 3-oxoazetidine-1-carboxylate, which is then converted to the desired compound through a series of reactions. The key steps include the Horner–Emmons reaction, deprotection of the N-Boc group, and a final sulfonamidation reaction . Industrial production methods often focus on optimizing these steps to improve yield and reduce costs.
Chemical Reactions Analysis
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. In the context of cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The ethylsulfonyl group in the target compound increases electrophilicity compared to bromoethyl (electrophilic but less polar) or acetylsulfanyl (thioester, less oxidizing) substituents .
- Synthetic Complexity : tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate requires heteroaromatic coupling, which may limit yield compared to alkylation steps used for ethylsulfonyl derivatives .
- Polarity: The amino-hydroxymethyl analog (LogP ~1.5 predicted) is more hydrophilic than the ethylsulfonyl derivative (LogP ~2.1 estimated), impacting solubility .
Key Observations :
- Lipophilicity : The ethylsulfonyl derivative exhibits moderate lipophilicity (LogP ~2.1), suitable for blood-brain barrier penetration, whereas bromoethyl and pyrimidinyl analogs have lower LogP values .
- Safety : Pyrimidinyl and bromoethyl analogs carry acute toxicity (H302) and skin/eye irritation risks (H315, H319), suggesting similar handling precautions for the ethylsulfonyl variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
